molecular formula C25H32N2O4 B11125524 Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11125524
M. Wt: 424.5 g/mol
InChI Key: UMHUMGMCOPQTBX-UHFFFAOYSA-N
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Description

3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and multiple alkene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where 4-(diethylamino)benzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide to form the intermediate chalcone . This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit calcium ion influx, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used in antihypertensive medications.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension and angina.

    Felodipine: A compound with similar pharmacological properties but different pharmacokinetics.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H32N2O4/c1-7-15-30-24(28)21-17(5)26-18(6)22(25(29)31-16-8-2)23(21)19-11-13-20(14-12-19)27(9-3)10-4/h7-8,11-14,23,26H,1-2,9-10,15-16H2,3-6H3

InChI Key

UMHUMGMCOPQTBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C

Origin of Product

United States

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